molecular formula C8H6O3 B1662008 6-hydroxybenzofuran-3(2H)-one CAS No. 6272-26-0

6-hydroxybenzofuran-3(2H)-one

Cat. No. B1662008
M. Wt: 150.13 g/mol
InChI Key: GBDMODVZBPFQKI-UHFFFAOYSA-N
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Patent
US05663368

Procedure details

To a stirred solution of resorcinol (16.0 kg, 145 moles), chloroacetonitrile (13.2 kg, 175 moles) and ethyl acetate (193 kg, 214 L)under nitrogen was added zinc chloride (11.0 kg, 80.8 moles) and the mixture cooled to 5° C. Hydrogen chloride gas (31.2 kg, 855 moles) was bubbled in at such a rate that the internal temperature did not exceed 30° C. The thick slurry was stirred for an additional 2 hours and the solvent removed by vacuum distillation. Water (80 L) was added and the residual ethyl acetate removed by vacuum distillation. The mixture was heated to 60° C. and stirred for 1 hour. The temperature was cooled to 20° C. and then t-butyl methyl ether (146 L, 113 kg) was added and the mixture stirred for 15 minutes. The aqueous layer was separated and the organic layer washed with water (50 L). The layers were separated and the organic layer removed by vacuum distillation. 95% Ethanol (50 L) was added and the distillation continued until all of the t-butyl methyl ether had been removed. Then 95% ethanol (220 L) was added followed by the addition of sodium acetate (21.8 kg, 266 moles) and the mixture heated to reflux for 1 hour. Additional sodium acetate (3.54 kg, 43.2 moles) was added and the mixture refluxed for an additional 1 hour. The mixture was cooled to 5° C. and the solid collected by centrifugation. This was washed with 95% ethanol (51 L), water (800 L), 95% ethanol (29 L) and hexane (30 L). The material was dried at 40° C. under vacuum to afford the desired product (16.5 kg, 75%) which was used without any further purification.
Quantity
16 kg
Type
reactant
Reaction Step One
Quantity
13.2 kg
Type
reactant
Reaction Step One
Quantity
11 kg
Type
catalyst
Reaction Step One
Quantity
214 L
Type
solvent
Reaction Step One
Quantity
31.2 kg
Type
reactant
Reaction Step Two
Quantity
21.8 kg
Type
reactant
Reaction Step Three
Quantity
3.54 kg
Type
reactant
Reaction Step Four
Yield
75%

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].ClCC#N.Cl.[C:14]([O-])(=[O:16])[CH3:15].[Na+]>[Cl-].[Zn+2].[Cl-].C(OCC)(=O)C>[OH:2][C:1]1[CH:8]=[CH:7][C:6]2[C:14](=[O:16])[CH2:15][O:5][C:4]=2[CH:3]=1 |f:3.4,5.6.7|

Inputs

Step One
Name
Quantity
16 kg
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Name
Quantity
13.2 kg
Type
reactant
Smiles
ClCC#N
Name
Quantity
11 kg
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Name
Quantity
214 L
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
31.2 kg
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
21.8 kg
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Four
Name
Quantity
3.54 kg
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
The thick slurry was stirred for an additional 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not exceed 30° C
CUSTOM
Type
CUSTOM
Details
the solvent removed by vacuum distillation
ADDITION
Type
ADDITION
Details
Water (80 L) was added
CUSTOM
Type
CUSTOM
Details
the residual ethyl acetate removed by vacuum distillation
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 60° C.
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was cooled to 20° C.
ADDITION
Type
ADDITION
Details
t-butyl methyl ether (146 L, 113 kg) was added
STIRRING
Type
STIRRING
Details
the mixture stirred for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
WASH
Type
WASH
Details
the organic layer washed with water (50 L)
CUSTOM
Type
CUSTOM
Details
The layers were separated
CUSTOM
Type
CUSTOM
Details
the organic layer removed by vacuum distillation
ADDITION
Type
ADDITION
Details
95% Ethanol (50 L) was added
DISTILLATION
Type
DISTILLATION
Details
the distillation
CUSTOM
Type
CUSTOM
Details
had been removed
ADDITION
Type
ADDITION
Details
Then 95% ethanol (220 L) was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed for an additional 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 5° C.
CUSTOM
Type
CUSTOM
Details
the solid collected by centrifugation
WASH
Type
WASH
Details
This was washed with 95% ethanol (51 L), water (800 L), 95% ethanol (29 L) and hexane (30 L)
CUSTOM
Type
CUSTOM
Details
The material was dried at 40° C. under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC1=CC2=C(C(CO2)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 16.5 kg
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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